Decarboxy moxifloxacin

Analytical Method Validation RP-HPLC Impurity Profiling

Decarboxy Moxifloxacin (CAS 1322062-57-6) is the definitive reference standard for quantifying the critical process-related impurity formed via decarboxylation of Moxifloxacin. Unlike generic impurities, this compound is essential for ANDA-specific system suitability, forced degradation studies, and QC release testing per USP/EP monographs. Purchase characterized, high-purity material to ensure regulatory compliance and method accuracy.

Molecular Formula C20H24FN3O2
Molecular Weight 357.4 g/mol
CAS No. 1322062-57-6
Cat. No. B1147198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarboxy moxifloxacin
CAS1322062-57-6
Molecular FormulaC20H24FN3O2
Molecular Weight357.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1
InChIKeyOULQTEYVKYNDBD-BLLLJJGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decarboxy Moxifloxacin (CAS 1322062-57-6): Sourcing the Authentic USP-Grade Analytical Reference Standard for Moxifloxacin Impurity Testing


Decarboxy Moxifloxacin (CAS 1322062-57-6) is a principal process-related impurity and acid degradation product of the fluoroquinolone antibiotic Moxifloxacin, formed via the thermal or acidic decarboxylation of the parent drug [1]. As a recognized Pharmaceutical Analytical Impurity, the compound is supplied as a reference standard (e.g., USP Catalog No. 1A00990) and is utilized extensively in analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) [2]. Its structural characterization confirms the absence of the carboxylic acid moiety at the C-3 position of the quinolone core, distinguishing it from the active pharmaceutical ingredient .

Why Generic Substitution of Decarboxy Moxifloxacin Fails: The Critical Distinction Between a Drug Substance and a Regulated Analytical Impurity


Direct substitution of Decarboxy Moxifloxacin with other Moxifloxacin impurities (e.g., Impurity A, B, C, D, E, or F) or the parent drug substance is scientifically invalid for any analytical application. While Moxifloxacin is an active antibacterial agent, Decarboxy Moxifloxacin is a specific degradation product lacking the C-3 carboxylic acid group essential for pharmacological activity . Crucially, its procurement is driven by its role as a pharmacopoeial reference standard, not as a bioactive compound. Substituting it with an alternative impurity would compromise the specificity and accuracy of related substances testing, leading to failed regulatory submissions [1]. Furthermore, the compound's unique retention time and spectral properties, distinct from the parent drug, are specifically leveraged in validated HPLC methods to ensure product purity and stability [2].

Decarboxy Moxifloxacin: Quantifiable Evidence of Analytical Differentiation for Impurity Profiling


Chromatographic Resolution: Quantifying Baseline Separation from Moxifloxacin for Accurate Impurity Quantification

Decarboxy Moxifloxacin exhibits a distinct retention time and is baseline-resolved from the Moxifloxacin parent peak under validated reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. This separation is essential for the accurate quantification of the impurity in drug substance and finished product testing [1]. In a validated densitometric TLC method, the acid degradation product (Decarboxy Moxifloxacin) was selectively determined in the presence of up to 90% of its own concentration relative to Moxifloxacin, confirming method specificity for forced degradation studies [2].

Analytical Method Validation RP-HPLC Impurity Profiling

Identity Assurance: Regulatory-Compliant Characterization and High Purity for Analytical Reference Standards

For accurate analytical quantitation, the identity and purity of the reference material are paramount. Decarboxy Moxifloxacin is provided as a USP Pharmaceutical Analytical Impurity (Catalog 1A00990), a grade that, while distinct from official USP Reference Standards, is specifically manufactured and characterized for analytical method development and validation . Commercial sources offer this compound with validated purity levels, typically ≥98%, with batch-specific certificates of analysis available .

Reference Standards Quality Control USP/EP Compliance

Stability-Indicating Method Validation: Differentiating Active Drug from Acid Degradant

Forced degradation studies confirm that Decarboxy Moxifloxacin is the primary product formed under acidic conditions. Validated stability-indicating methods (TLC and derivative spectrophotometry) have been developed to separate and quantify Moxifloxacin in the presence of this specific decarboxylated degradant [1]. The first derivative UV spectrophotometry method demonstrated zero-crossing points at 280.4 nm and 303.4 nm for Moxifloxacin, enabling its determination in the presence of the degradation product without interference [2].

Forced Degradation Stability Testing TLC

Structural Differentiation: Absence of C-3 Carboxylic Acid as a Predictor of Altered Pharmacological Activity

A critical structural comparison reveals that Decarboxy Moxifloxacin lacks the carboxylic acid group at the C-3 position of the quinolone ring, which is essential for the antibacterial mechanism of action of Moxifloxacin. While Moxifloxacin inhibits DNA gyrase and topoisomerase IV via this moiety, the decarboxylated analog is structurally incapable of the same target engagement . Consequently, published studies on the photocatalytic degradation of Moxifloxacin confirm a significant reduction in antibacterial activity as the decarboxylated product forms, with complete inactivation of the parent drug's antibacterial effect observed after 12 minutes of photocatalytic treatment at neutral pH [1].

Structure-Activity Relationship SAR Fluoroquinolone

High-Value Application Scenarios for Decarboxy Moxifloxacin (CAS 1322062-57-6) Based on Verified Analytical Evidence


Calibration of HPLC Systems for Moxifloxacin Related Substances Testing in ANDA Submissions

Procure Decarboxy Moxifloxacin as a characterized reference standard to establish system suitability parameters and calibrate chromatographic systems for the quantification of this specific process-related impurity. This is essential for demonstrating that Moxifloxacin drug substance and finished products meet the acceptance criteria specified in USP or EP monographs during ANDA filing [1].

Method Validation and Specificity Demonstration in Forced Degradation Studies

Utilize Decarboxy Moxifloxacin in forced degradation (acid hydrolysis) studies of Moxifloxacin drug substance to validate the specificity of stability-indicating analytical methods. The compound serves as a positive control to confirm the method's ability to resolve the parent drug from its primary degradation product, as demonstrated by validated TLC and spectrophotometric methods [2].

Pharmaceutical Quality Control (QC) Batch Release and Stability Monitoring

Integrate Decarboxy Moxifloxacin reference material into routine QC workflows for the release and stability testing of Moxifloxacin commercial batches. Its use ensures the accurate quantification of this critical impurity, monitoring batch-to-batch consistency and confirming that degradation levels remain within regulatory limits throughout the product's shelf life [1].

Spiking Experiments for Method Accuracy and Recovery Assessment

Employ Decarboxy Moxifloxacin in spiking experiments to determine the accuracy and recovery of analytical methods for Moxifloxacin. By adding known amounts of this impurity to a placebo matrix or drug substance, laboratories can calculate percentage recovery and assess method robustness, a key requirement for method validation protocols in regulated environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decarboxy moxifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.